5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine
Overview
Description
5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine is a chemical compound characterized by its bromine and methyl groups attached to a pyridine ring, which is further substituted with a 4H-1,2,4-triazol-4-YL group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine typically involves multiple steps, starting with the bromination of 3-methylpyridine to introduce the bromine atom at the 5-position. Subsequent steps include the formation of the triazole ring through a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Types of Reactions:
Oxidation: The bromine atom in the compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to convert the bromine atom to a hydrogen atom, resulting in different derivatives.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution reactions often involve nucleophiles like amines or alcohols, with suitable solvents and temperatures.
Major Products Formed:
Oxidation products include 5-bromo-3-methylpyridine-N-oxide.
Reduction products include 5-bromo-3-methylpyridine.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, this compound is being explored for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine exerts its effects involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to these targets, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine
2-(4H-1,2,4-triazol-4-yl)pyridine derivatives
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues
Uniqueness: 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, its unique structural features make it more suitable for certain applications, such as drug development and industrial synthesis.
Biological Activity
5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a triazole moiety. Its chemical formula is with a molecular weight of approximately 228.07 g/mol. The structural configuration allows for significant interactions with biological targets, enhancing its pharmacological potential.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties . In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in the range of 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, respectively .
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 3.12 |
Escherichia coli | 12.5 |
Antifungal Activity
The compound also shows significant antifungal activity against various Candida species. Studies indicate that it can effectively inhibit the growth of fluconazole-resistant strains of Candida albicans with MIC values as low as 0.37 μM . This property makes it a candidate for further development as an antifungal agent.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with target enzymes and receptors. The presence of nitrogen atoms in the triazole ring facilitates hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity .
Target Enzymes
Research has identified several potential targets for this compound:
- 15-Lipoxygenase (15-LO) : Inhibition studies have shown that derivatives of this compound can effectively inhibit 15-LO with IC50 values ranging from 9 to 12 μM .
- Acetyl-CoA Carboxylase : It has been suggested that the compound may also interact with this enzyme, contributing to its antibacterial effects .
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Antibacterial Evaluation : A study evaluated the antibacterial activity against various strains of bacteria and found that modifications in the chemical structure could enhance efficacy against resistant strains .
- Antifungal Efficacy : Another research highlighted its effectiveness against multiple Candida species, including those resistant to conventional treatments .
- Structure–Activity Relationship (SAR) : Investigations into SAR have indicated that specific substitutions on the triazole ring significantly affect biological activity, emphasizing the importance of chemical modifications in drug design .
Properties
IUPAC Name |
5-bromo-3-methyl-2-(1,2,4-triazol-4-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-6-2-7(9)3-10-8(6)13-4-11-12-5-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDRADUUYBCZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2C=NN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652008 | |
Record name | 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082766-52-6 | |
Record name | 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.